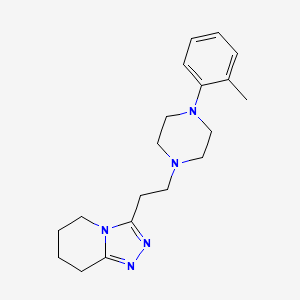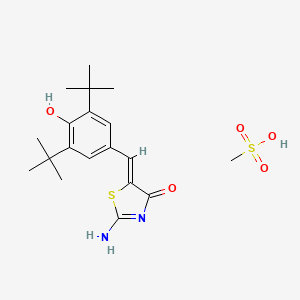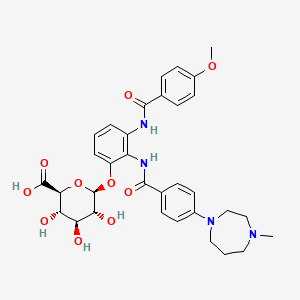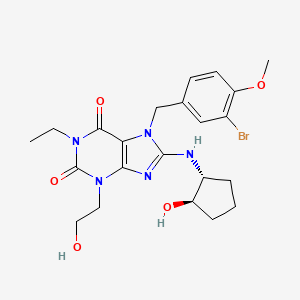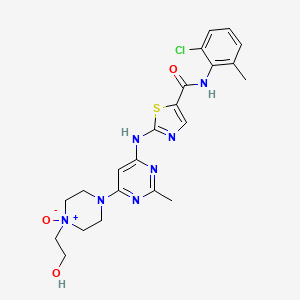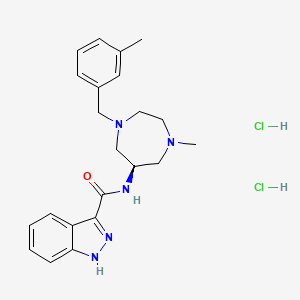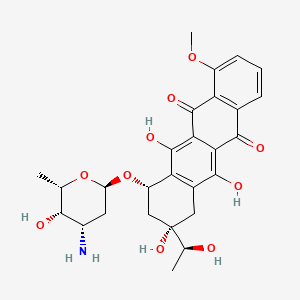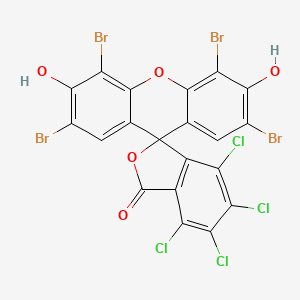
Rouge D & C no. 27
Vue d'ensemble
Description
D & C Red No. 27, also known as CI 45410, is a synthetic dye used primarily in cosmetics and personal care products. It belongs to the fluoran class of dyes, which are characterized by their fluorescence when exposed to light. This compound imparts a bright red hue to products such as blushers, lipsticks, and foundations .
Applications De Recherche Scientifique
D & C Red No. 27 has a wide range of scientific research applications, including:
Chemistry: It is used as a colorant in various chemical formulations and as a pH indicator due to its color-changing properties.
Biology: The compound is employed in biological staining techniques to highlight specific cellular components.
Medicine: D & C Red No. 27 is used in the formulation of certain medications and diagnostic agents.
Industry: It is widely used in the cosmetics industry to impart color to products such as lipsticks, blushers, and foundations
Mécanisme D'action
Target of Action
D & C Red No. 27, also known as Phloxine O, is primarily used as a color additive in various cosmetic products It can interact with various components of the skin and hair where it is applied .
Mode of Action
Phloxine O is a fluorescein-based dye . When subjected to light, it undergoes debromination, a process that results in the formation of free radicals and singlet oxygen . These highly reactive species can interact with cellular components such as lipids, proteins, and nucleic acids . In the presence of light, Phloxine O has been shown to have a bactericidal effect on certain gram-positive strains .
Biochemical Pathways
The free radicals and singlet oxygen it produces can potentially affect various biochemical processes, particularly those involving oxidative stress .
Result of Action
The primary result of Phloxine O’s action is the imparting of color to the products in which it is used. This includes a wide range of cosmetics such as lipsticks, blushers, and others . In terms of biological effects, Phloxine O has been shown to suppress the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in inflammatory responses in the skin .
Action Environment
The action of Phloxine O can be influenced by various environmental factors. For instance, its bactericidal effect is dependent on the presence of light . Furthermore, its stability and efficacy as a dye can be affected by the pH and other properties of the product in which it is used .
Analyse Biochimique
Biochemical Properties
Phloxine O is derived from fluorescein and differs by the presence of four bromine atoms at positions 2, 4, 5, and 7 of the xanthene ring and four chlorine atoms in the carboxyphenyl ring . It has an absorption maximum around 540 nm and an emission maximum around 564 nm .
Cellular Effects
Phloxine O has been shown to have antimicrobial properties. In the presence of light, it has a bactericidal effect on gram-positive strains, such as Bacillus subtilis, Bacillus cereus, and several methicillin-resistant Staphylococcus aureus (MRSA) strains .
Molecular Mechanism
The molecular mechanism of Phloxine O involves oxidative damage. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These highly reactive species attack cellular components such as lipids, proteins, and nucleic acids .
Temporal Effects in Laboratory Settings
It is known that at a minimum inhibitory concentration of 25 μM, growth is reduced by 10-fold within 2.5 hours . At concentrations of 50 μM and 100 μM, growth is stopped completely and cell counts decrease by a factor of 10^4 to 10^5 .
Dosage Effects in Animal Models
For humans, the Food and Drug Administration deems Phloxine O to be safe up to a daily dosage of 1.25 mg/kg .
Metabolic Pathways
It is known that Phloxine O ionizes in water to become a negatively charged ion that binds to positively charged cellular components .
Transport and Distribution
It is known that Phloxine O is water-soluble , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its water solubility and its interactions with positively charged cellular components , it is plausible that Phloxine O could localize to various subcellular compartments depending on the local environment and the presence of target molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D & C Red No. 27 is synthesized from petroleum or coal tar sources. The process involves the reaction of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein, which is then brominated to produce the final compound .
Industrial Production Methods: In industrial settings, the production of D & C Red No. 27 involves large-scale chemical reactions under controlled conditions. The raw materials are subjected to high temperatures and specific catalysts to ensure the desired chemical transformations. The final product is then purified and tested for quality before being used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: D & C Red No. 27 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of D & C Red No. 27, affecting its color properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various carboxylic acids, while reduction can yield different alcohols or amines .
Comparaison Avec Des Composés Similaires
D & C Red No. 21 (CI 453802): Another synthetic dye used in cosmetics, known for its color-changing properties.
Uniqueness: D & C Red No. 27 is unique due to its specific fluorescence properties and its ability to impart a bright red hue to various products. Its stability and safety profile make it a preferred choice in the cosmetics industry .
Propriétés
IUPAC Name |
2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Br4Cl4O5/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26/h1-2,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIBVBKZZZDFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4Br4Cl4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18472-87-2 (Parent) | |
| Record name | D & C Red no. 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2031089 | |
| Record name | D&C Red 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-26-2 | |
| Record name | Red No. 27 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13473-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D & C Red no. 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Red 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C RED NO. 27 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRS185U6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


